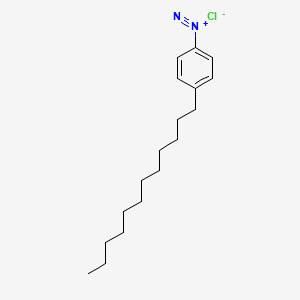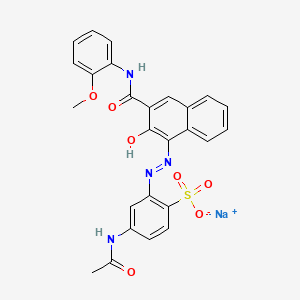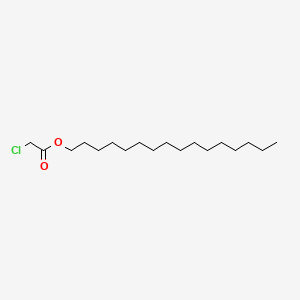
4-Dodecylbenzenediazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecylbenzenediazonium chloride is an organic compound with the molecular formula C18H29ClN2. It is a member of the diazonium salts family, which are known for their versatility in organic synthesis. This compound is characterized by a long dodecyl chain attached to a benzene ring, which is further connected to a diazonium group. The presence of the diazonium group makes it highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Dodecylbenzenediazonium chloride is typically synthesized from 4-dodecylaniline. The process involves the diazotization of 4-dodecylaniline using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The reaction can be summarized as follows:
4-Dodecylaniline+HNO2+HCl→4-Dodecylbenzenediazonium chloride+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dodecylbenzenediazonium chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, and cyano groups through Sandmeyer reactions.
Coupling Reactions: It can react with phenols, naphthols, and aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), and Copper(I) cyanide (CuCN) are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines are typical reactants, often carried out in alkaline conditions.
Major Products
Substitution Products: Chlorobenzene, bromobenzene, and benzonitrile.
Azo Compounds: Formed by coupling with phenols and aromatic amines, resulting in compounds like p-hydroxy azobenzene and p-amino azobenzene.
Wissenschaftliche Forschungsanwendungen
4-Dodecylbenzenediazonium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of various organic compounds, particularly in the formation of azo dyes.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of 4-dodecylbenzenediazonium chloride primarily involves the reactivity of the diazonium group. The diazonium group is a good leaving group, which facilitates various substitution and coupling reactions. In biological systems, it can modify proteins and nucleic acids through diazotization, leading to changes in their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium chloride
- 4-Methylbenzenediazonium chloride
- 4-Ethylbenzenediazonium chloride
Comparison
4-Dodecylbenzenediazonium chloride is unique due to its long dodecyl chain, which imparts different physical and chemical properties compared to other diazonium salts. This long alkyl chain can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in applications requiring amphiphilic properties.
Eigenschaften
| 68239-64-5 | |
Molekularformel |
C18H29ClN2 |
Molekulargewicht |
308.9 g/mol |
IUPAC-Name |
4-dodecylbenzenediazonium;chloride |
InChI |
InChI=1S/C18H29N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(20-19)16-14-17;/h13-16H,2-12H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GOELRBDNVKNLNY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-](/img/structure/B13767734.png)
methyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B13767750.png)
